2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide
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Description
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H16FN5O3 and its molecular weight is 381.367. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Studies have synthesized and evaluated various derivatives of benzimidazole, benzoxazole, benzothiazole, and other heterocyclic compounds for their broad-spectrum antimicrobial activity against bacterial and fungal strains. These compounds were found to possess significant antimicrobial efficacy, highlighting their potential as templates for developing new antimicrobial agents (Padalkar et al., 2014).
Radioligand Development for Imaging
A novel series of compounds has been reported for their selective binding to the translocator protein (18 kDa), which is relevant in neuroinflammation and neurodegenerative diseases. Among these, specific derivatives have been designed for labeling with fluorine-18, facilitating their use in positron emission tomography (PET) imaging to study brain disorders (Dollé et al., 2008).
Anticancer Activity
The synthesis of novel heterocycles incorporating specific moieties has been pursued for their potential anticancer activities. These compounds are evaluated in vitro against various cancer cell lines, providing insights into their therapeutic potential and mechanisms of action. Such studies contribute to the development of new anticancer agents based on heterocyclic chemistries (Berest et al., 2011).
Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c20-13-5-4-6-14(11-13)21-16(26)12-25-18(28)17(27)24-10-9-23(19(24)22-25)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYANFCKURHGBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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